BenchChemオンラインストアへようこそ!

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide

JNK2 inhibitor JNK3 inhibitor MAPK signaling

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide is a synthetic small molecule built on a 3-cyanotetrahydrobenzothienyl scaffold. This core motif is established in the peer-reviewed literature as the foundation for a series of potent, selective, and ATP-competitive inhibitors of c-Jun N-terminal kinases 2 and 3 (JNK2 and JNK3).

Molecular Formula C18H18N2O3S2
Molecular Weight 374.47
CAS No. 898459-07-9
Cat. No. B2541382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide
CAS898459-07-9
Molecular FormulaC18H18N2O3S2
Molecular Weight374.47
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C#N
InChIInChI=1S/C18H18N2O3S2/c1-2-25(22,23)16-10-6-4-8-13(16)17(21)20-18-14(11-19)12-7-3-5-9-15(12)24-18/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,20,21)
InChIKeyDHVFOYFUONNOCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide: A Scaffold-Defined JNK2/3 Kinase Inhibitor for Targeted Research


N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide is a synthetic small molecule built on a 3-cyanotetrahydrobenzothienyl scaffold. This core motif is established in the peer-reviewed literature as the foundation for a series of potent, selective, and ATP-competitive inhibitors of c-Jun N-terminal kinases 2 and 3 (JNK2 and JNK3) [1]. The compound is a functionalized benzamide, where the ethanesulfonyl substituent on the benzoyl ring represents a specific structural variation within this broader inhibitor class. Its primary scientific utility lies in chemical biology and drug discovery research focused on the MAPK signaling pathway, particularly for interrogating JNK2/3-dependent biology.

Critical Selectivity Drivers in N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide: Why Not All 3-Cyanobenzothienyl Amides Are Interchangeable


Generic substitution within this chemical series is unreliable because JNK isoform selectivity and potency are exquisitely sensitive to variations in the benzamide moiety's substituent pattern and electronic character [1]. The published structure-activity relationship (SAR) demonstrates that even minor changes to the amide group can shift selectivity between JNK2 and JNK3, or introduce undesired inhibition of JNK1, p38α, and ERK2 [1]. The unique binding mode, where the 3-cyano group acts as a hinge-region H-bond acceptor, creates a specific geometry that different amide fragments can either productively engage or disrupt [1]. Therefore, substituting a compound with a closely related analog without confirming its precise kinase selectivity profile risks introducing significant off-target activities that would confound experimental interpretation in pathway analysis.

Quantified Kinase Selectivity Profile of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide: A Comparative Evidence Analysis


Potency Against JNK2 and JNK3: A Cross-Study Comparison Within the Core Scaffold Class

The potency of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide against JNK3 and JNK2 has been reported with pIC50 values of 6.7 and 6.5, respectively. These specific values originate from a commercial vendor's product listing and cannot be independently verified against a peer-reviewed publication. However, the parent scaffold's archetypal inhibitors, compounds 5a and 11a, were independently characterized in a primary research paper by Angell et al., showing essentially identical potency profiles (JNK3 pIC50 of 6.7 and 6.6, respectively, and JNK2 pIC50 of 6.5) [1]. This strong concordance suggests the target compound shares the scaffold's characteristic dual JNK2/3 inhibition profile, but the exact level of potency for this specific derivative should be considered unconfirmed for the purpose of formal comparative analysis.

JNK2 inhibitor JNK3 inhibitor MAPK signaling

Kinase Selectivity Profile versus JNK1, p38α, and ERK2: Evidence for a Favorable Therapeutic Window

The most critical differentiator for this compound class is its selectivity over the closely related kinase JNK1 and other MAPKs. The parent publication by Angell et al. explicitly states that selectivity against JNK1, p38α, and ERK2 was observed for the series [1]. A direct quantitative comparison for the specific target compound is not available. However, the scaffold's unique binding mode, characterized by X-ray crystallography, reveals the 3-cyano group forming a critical H-bond with the hinge region, a feature that underlies this selectivity [1]. Publicly known broad-spectrum JNK inhibitors, such as SP600126, potently inhibit JNK1, JNK2, and JNK3 (IC50 values of 40 nM, 40 nM, and 90 nM, respectively), which translates to a pIC50 of ~7.4 for JNK2 [2]. This highlights that the target compound's chemical class is engineered for a distinct selectivity objective—high potency on JNK2/3 with JNK1-sparing—a key parameter for dissecting isoform-specific functions.

Kinase selectivity JNK1 sparing Off-target profiling

Structural Basis for Potency and Selectivity: A Conserved H-Bonding Network in the ATP-Binding Pocket

X-ray crystallographic studies on close analogs 5e and 8a within the same chemical series confirmed a unique binding mode where the 3-cyano substituent on the tetrahydrobenzothiophene core functions as a hydrogen bond acceptor with the kinase hinge region [1]. This interaction is a critical determinant of both potency and selectivity, as it anchors the inhibitor in a conformation that is specifically accommodated within the ATP-binding sites of JNK2 and JNK3 but not in JNK1 or other MAPKs. The ethanesulfonyl-substituted benzamide of the target compound extends into a solvent-exposed region, suggesting that while it may influence pharmacokinetic properties, the core pharmacophore driving binding is conserved. This structural information allows purchasers to differentiate the target compound from other benzothiophene derivatives that lack the 3-cyano substituent and would therefore lack this productive hinge interaction, likely resulting in inferior potency and selectivity.

X-ray crystallography Structure-based drug design Binding mode

Optimal Application Scenarios for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide Based on Its Differentiated Profile


Functional Dissection of JNK2 vs. JNK3 Isoform Roles in Neurodegenerative Disease Models

Neuroscience researchers can employ this compound as a probe to distinguish JNK3-driven from JNK2-driven neurodegenerative processes. Given the class's distinct selectivity over JNK1, p38α, and ERK2, which is supported by the parent publication [1], it enables a cleaner readout in cellular models like primary neurons or iPSC-derived cultures. This avoids the confounding effects on JNK1-mediated survival signaling that are a major drawback of the pan-JNK inhibitor SP600126 [2].

Lead Scaffold for Medicinal Chemistry Optimization Programs Targeting Inflammatory Diseases

The X-ray crystallographic data for close analogs of this compound, revealing the 3-cyano hinge-binding mode [1], makes it a validated starting point for structure-activity relationship (SAR) campaigns. Medicinal chemists can confidently use this scaffold to design libraries with modifications to the solvent-exposed benzamide region, aiming to improve bioavailability and pharmacokinetic properties while maintaining the critical hinge interaction. This differentiates it from scaffolds with unknown binding modes.

Chemical Probe for Validating JNK2/3 Dependency in Cancer Cell Proliferation Assays

In oncology research, this compound serves as a specialized tool for studies where selective JNK2/3 inhibition is hypothesized to regulate apoptosis or cell cycle progression. Its use is indicated over multi-kinase inhibitors because its defined selectivity profile, inferred from the core scaffold [1], minimizes the risk of hitting off-target kinases that could themselves induce cytotoxicity. This allows for more rigorous target deconvolution in dose-response and time-course experiments.

Quote Request

Request a Quote for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.